molecular formula C20H33N3O3 B6123586 1-(4-ethyl-1-piperazinyl)-3-[3-(4-morpholinylmethyl)phenoxy]-2-propanol

1-(4-ethyl-1-piperazinyl)-3-[3-(4-morpholinylmethyl)phenoxy]-2-propanol

Cat. No. B6123586
M. Wt: 363.5 g/mol
InChI Key: SRBLXUAQPYPJHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-ethyl-1-piperazinyl)-3-[3-(4-morpholinylmethyl)phenoxy]-2-propanol, commonly known as EMD 57033, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a selective β2-adrenoceptor agonist, which means that it can stimulate certain receptors in the body to produce specific physiological effects.

Scientific Research Applications

EMD 57033 has been used in a variety of scientific research applications. One area of interest is in the study of β2-adrenoceptor signaling pathways. EMD 57033 can selectively activate β2-adrenoceptors, which can lead to the activation of downstream signaling pathways. This can be useful in understanding the physiological effects of β2-adrenoceptor activation and in developing new therapeutic agents that target these receptors.
Another area of interest is in the study of the cardiovascular system. EMD 57033 has been shown to have vasodilatory effects, which can be useful in the treatment of hypertension and other cardiovascular diseases. Additionally, EMD 57033 has been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases such as asthma.

Mechanism of Action

EMD 57033 acts as a selective β2-adrenoceptor agonist. When EMD 57033 binds to β2-adrenoceptors, it activates downstream signaling pathways that lead to the production of cyclic AMP (cAMP). cAMP then activates protein kinase A (PKA), which can phosphorylate a variety of proteins and lead to specific physiological effects.
Biochemical and Physiological Effects
EMD 57033 has a variety of biochemical and physiological effects. As a β2-adrenoceptor agonist, it can stimulate the production of cAMP and activate PKA. This can lead to the relaxation of smooth muscle, vasodilation, and other physiological effects. Additionally, EMD 57033 has been shown to have anti-inflammatory effects and can inhibit the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

EMD 57033 has several advantages for use in lab experiments. It is a highly selective β2-adrenoceptor agonist, which means that it can produce specific physiological effects without activating other receptors. Additionally, EMD 57033 has been extensively studied and its mechanism of action is well understood.
However, there are also some limitations to using EMD 57033 in lab experiments. It has a relatively short half-life, which means that its effects may be transient. Additionally, EMD 57033 may not be suitable for use in certain experimental systems, such as those that require long-term treatment or in vivo studies.

Future Directions

There are several future directions for research on EMD 57033. One area of interest is in the development of new therapeutic agents that target β2-adrenoceptors. EMD 57033 can be used as a tool compound in the development of these agents. Additionally, further studies are needed to fully understand the biochemical and physiological effects of EMD 57033 and its potential use in the treatment of cardiovascular and inflammatory diseases.
Conclusion
In conclusion, EMD 57033 is a selective β2-adrenoceptor agonist that has been extensively studied for its potential use in scientific research. Its synthesis method has been optimized to produce high yields of pure EMD 57033. EMD 57033 has a variety of scientific research applications, including the study of β2-adrenoceptor signaling pathways and the cardiovascular system. Its mechanism of action is well understood and it has several advantages for use in lab experiments. However, there are also some limitations to using EMD 57033 in lab experiments. Further research is needed to fully understand the potential uses of EMD 57033 in the development of new therapeutic agents.

Synthesis Methods

The synthesis method for EMD 57033 involves several steps. First, 4-morpholinylmethyl-3-nitrophenol is reacted with 1-(4-ethylpiperazin-1-yl)propan-2-ol to yield the corresponding amine. This amine is then reacted with 3-chlorophenoxyacetic acid to produce the final product, EMD 57033. The synthesis process has been optimized to produce high yields of pure EMD 57033.

properties

IUPAC Name

1-(4-ethylpiperazin-1-yl)-3-[3-(morpholin-4-ylmethyl)phenoxy]propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H33N3O3/c1-2-21-6-8-22(9-7-21)16-19(24)17-26-20-5-3-4-18(14-20)15-23-10-12-25-13-11-23/h3-5,14,19,24H,2,6-13,15-17H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRBLXUAQPYPJHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC(COC2=CC=CC(=C2)CN3CCOCC3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H33N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Ethyl-1-piperazinyl)-3-[3-(4-morpholinylmethyl)phenoxy]-2-propanol

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